molecular formula C4H10BClN2 B14715220 2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine CAS No. 17739-11-6

2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine

Cat. No.: B14715220
CAS No.: 17739-11-6
M. Wt: 132.40 g/mol
InChI Key: OQGPVQGBLLTIES-UHFFFAOYSA-N
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Description

2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine is an organoboron compound with the molecular formula C4H10BClN2 It is a heterocyclic compound containing both boron and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine typically involves the reaction of 1,3-dimethyl-1,3,2-diazaborolidine with a chlorinating agent. One common method is the reaction of 1,3-dimethyl-1,3,2-diazaborolidine with thionyl chloride (SOCl2) under anhydrous conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale production might also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The compound can participate in addition reactions with various electrophiles and nucleophiles.

    Complexation Reactions: It can form complexes with transition metals, which can be useful in catalysis.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at moderate temperatures.

    Addition Reactions: Reagents such as Grignard reagents or organolithium compounds can be used. These reactions often require low temperatures to prevent side reactions.

    Complexation Reactions: Transition metal salts like palladium chloride or platinum chloride are used, often in the presence of ligands to stabilize the complex.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-1,3-dimethyl-1,3,2-diazaborolidine derivatives, while addition reactions with Grignard reagents can produce organoboron compounds.

Scientific Research Applications

2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organoboron compounds. Its ability to form stable complexes with transition metals makes it valuable in catalysis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug precursor or as a component in drug delivery systems.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine exerts its effects depends on the specific application. In catalysis, it acts as a ligand that stabilizes transition metal complexes, facilitating various chemical transformations. In biological systems, its derivatives may interact with cellular targets, disrupting essential processes and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine can be compared with other similar compounds, such as:

    1,3-Dimethyl-1,3,2-diazaborolidine: Lacks the chlorine atom, making it less reactive in substitution reactions.

    2-Chloro-1,3-dimethylimidazolinium chloride: Contains a similar ring structure but with different heteroatoms, leading to distinct chemical properties and applications.

    2-Chloro-1,3-dimethylimidazolidine: Another related compound with different reactivity and applications.

The uniqueness of this compound lies in its combination of boron and nitrogen within the ring, providing a balance of stability and reactivity that is valuable in various chemical processes.

Properties

CAS No.

17739-11-6

Molecular Formula

C4H10BClN2

Molecular Weight

132.40 g/mol

IUPAC Name

2-chloro-1,3-dimethyl-1,3,2-diazaborolidine

InChI

InChI=1S/C4H10BClN2/c1-7-3-4-8(2)5(7)6/h3-4H2,1-2H3

InChI Key

OQGPVQGBLLTIES-UHFFFAOYSA-N

Canonical SMILES

B1(N(CCN1C)C)Cl

Origin of Product

United States

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